![molecular formula C20H22N2O6S B2977735 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 941983-03-5](/img/structure/B2977735.png)

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

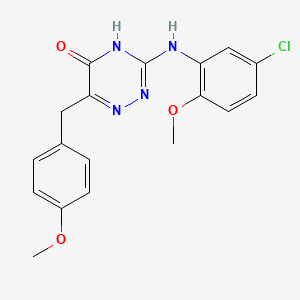

Descripción

Apixaban is a new form of oral anticoagulant drug developed by Bristol Myers Squibb and Pfizer . It is a new form of oral Xa factor inhibitor, and its commercial name is Eliquis . Apixaban is used to treat adult patients undergoing elective hip or knee replacement surgery to prevent venous thromboembolism (VTE) .

Molecular Structure Analysis

Apixaban has a complex molecular structure. It is a pyrazolopyridine that is 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide substituted at position 1 by a 4-methoxyphenyl group and at position 6 by a 4-(2-oxopiperidin-1-yl)phenyl group .Physical And Chemical Properties Analysis

Apixaban has a molecular formula of C25H25N5O4 and a molecular weight of 459.5 . It has a melting point of 235-238°C and a predicted boiling point of 770.5±60.0 °C . It has a density of 1.42 and is slightly soluble in DMSO (when heated) and Methanol .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Pharmacological Effects

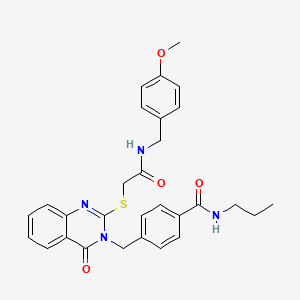

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and related compounds have been studied for their pharmacological effects, focusing on enzyme inhibition activities. These studies have revealed their potential as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA), enzymes implicated in various diseases and conditions. For instance, compounds with sulfonamide and benzamide pharmacophores have shown significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) and AChE enzymes at nanomolar levels, highlighting their potential for therapeutic applications in conditions like glaucoma, neurological disorders, and certain cancers (Tuğrak, Gül, Anıl, & Gülçin, 2020).

Antimicrobial Activities

Research has also explored the antimicrobial potential of sulfonamide derivatives. These compounds have been tested against various bacterial strains, showing promising results. The antibacterial activity evaluation of new N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their derivatives has indicated moderate to good activity against the applied bacterial strains. The structural modifications in these compounds significantly alter their inhibitory properties, suggesting their use in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2013).

Antitumor and Cytotoxic Activities

Further studies have assessed the antitumor capabilities of sulfonamide compounds, demonstrating their efficacy in inhibiting tumor cell growth. Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, identifying potent cell cycle inhibitors that have progressed to clinical trials. These findings indicate the potential of such compounds in developing new oncology therapies (Owa et al., 2002).

Lipoxygenase Inhibition and Anti-inflammatory Properties

The lipoxygenase inhibitory activities of sulfonamide derivatives have been studied, revealing their potential in treating inflammatory conditions. For example, various N-substituted sulfonamides have been synthesized and screened against lipoxygenase enzymes, showing good inhibitory potential. This suggests their role in developing treatments for inflammatory diseases (Rehman et al., 2011).

Mecanismo De Acción

Target of Action

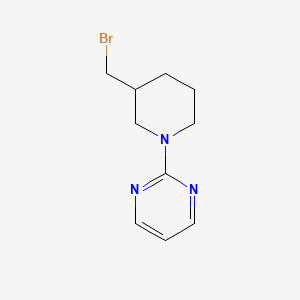

The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is activated factor X (FXa) . FXa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .

Mode of Action

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .

Biochemical Pathways

By inhibiting FXa, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide disrupts the coagulation cascade. This prevents the formation of the prothrombinase complex, thereby reducing the conversion of prothrombin to thrombin . As a result, it indirectly inhibits platelet aggregation by reducing thrombin generation .

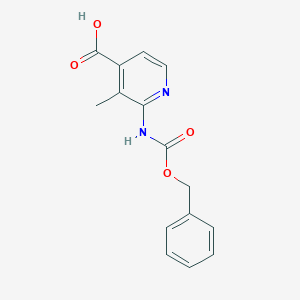

Pharmacokinetics

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide results in a reduction of thrombin generation . This leads to a decrease in platelet aggregation and clot formation, demonstrating its antithrombotic efficacy .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6S/c1-26-18-12-14(5-7-16(18)22-9-3-2-4-20(22)23)21-29(24,25)15-6-8-17-19(13-15)28-11-10-27-17/h5-8,12-13,21H,2-4,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFJYYJKCOSLBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2977654.png)

![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)

![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2977656.png)

![Tert-butyl 7-(but-2-ynoylamino)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2977660.png)

![N-[6-Chloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B2977668.png)

![1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2977672.png)